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Cat. No.: B1585323 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Propyl phenylacetate (C₁₁H₁₄O₂) is an aromatic ester recognized for its characteristic sweet,

honey-like, and fruity aroma.[1] This colorless liquid is a key component in the fragrance and

flavor industries, valued for its application in perfumes, cosmetics, and as a food additive.[1]

Beyond its organoleptic properties, propyl phenylacetate serves as a valuable building block

in organic synthesis. This technical guide provides an in-depth overview of the chemical and

physical properties of propyl phenylacetate, detailed experimental protocols for its synthesis

and analysis, and comprehensive spectroscopic data for its characterization.

Chemical and Physical Properties
Propyl phenylacetate is characterized by its ester functional group, consisting of a propyl

group attached to the carboxylate of phenylacetic acid. Its properties are well-documented,

making it a reliable compound for various applications.

Table 1: General and Physical Properties of Propyl Phenylacetate
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Property Value Reference

IUPAC Name propyl 2-phenylacetate [1]

Synonyms
Benzeneacetic acid, propyl

ester; Propyl benzeneacetate
[1]

CAS Number 4606-15-9 [1]

Molecular Formula C₁₁H₁₄O₂ [1]

Molecular Weight 178.23 g/mol [1]

Appearance Colorless liquid [1]

Odor
Sweet, honey-like, fruity,

apricot-rose
[1]

Boiling Point 240 °C at 753 mmHg [1]

Density 1.005 g/cm³ at 25 °C

Refractive Index 1.494 at 20 °C

Flash Point >100 °C (>212 °F)

Solubility
Insoluble in water; soluble in

oils; miscible with ethanol.[1]

logP (o/w) 2.8 (Computed) [1]

Synthesis of Propyl Phenylacetate
Propyl phenylacetate is commonly synthesized via the Fischer esterification of phenylacetic

acid with propanol, using an acid catalyst. Alternatively, enzymatic synthesis offers a milder and

more selective route.

Experimental Protocol: Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of propyl
phenylacetate.

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-phenylacetate
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-phenylacetate
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-phenylacetate
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-phenylacetate
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-phenylacetate
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-phenylacetate
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-phenylacetate
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-phenylacetate
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-phenylacetate
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-phenylacetate
https://www.benchchem.com/product/b1585323?utm_src=pdf-body
https://www.benchchem.com/product/b1585323?utm_src=pdf-body
https://www.benchchem.com/product/b1585323?utm_src=pdf-body
https://www.benchchem.com/product/b1585323?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phenylacetic acid

n-Propanol

Concentrated sulfuric acid (H₂SO₄)

Toluene

Saturated sodium bicarbonate solution (NaHCO₃)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Dean-Stark apparatus

Reflux condenser

Heating mantle

Separatory funnel

Rotary evaporator

Distillation apparatus

Procedure:

Reaction Setup: To a 250 mL round-bottom flask, add phenylacetic acid (1.0 equivalent), n-

propanol (3.0 equivalents, serving as both reactant and solvent), and toluene (to aid in

azeotropic removal of water).

Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (0.1 equivalents)

to the mixture.

Reflux: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the

mixture to reflux using a heating mantle. The reaction progress can be monitored by
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observing the collection of water in the Dean-Stark trap.

Work-up: Once the theoretical amount of water has been collected (or the reaction has gone

to completion as determined by TLC or GC analysis), allow the mixture to cool to room

temperature.

Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer

sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid

catalyst), and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent using a rotary evaporator.

Purification: The crude propyl phenylacetate can be purified by vacuum distillation to yield

a colorless liquid.

Experimental Workflow Diagram
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Caption: Synthesis and Purification Workflow for Propyl Phenylacetate.
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Spectroscopic Characterization
The structural elucidation of propyl phenylacetate is confirmed through various spectroscopic

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃) with

tetramethylsilane (TMS) as an internal standard.

Table 2: ¹H NMR Spectroscopic Data for Propyl Phenylacetate

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.3 m 5H C₆H₅-

~4.0 t 2H -O-CH₂-CH₂-CH₃

~3.6 s 2H C₆H₅-CH₂-COO-

~1.6 sextet 2H -O-CH₂-CH₂-CH₃

~0.9 t 3H -O-CH₂-CH₂-CH₃

Table 3: ¹³C NMR Spectroscopic Data for Propyl Phenylacetate
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Chemical Shift (δ, ppm) Assignment

~171.5 C=O

~134.0 Quaternary C of Phenyl Ring

~129.0 CH of Phenyl Ring

~128.5 CH of Phenyl Ring

~127.0 CH of Phenyl Ring

~66.5 -O-CH₂-

~41.5 C₆H₅-CH₂-COO-

~22.0 -O-CH₂-CH₂-CH₃

~10.5 -CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum

of propyl phenylacetate is characterized by strong absorptions corresponding to the carbonyl

group and C-O ester linkages.

Table 4: Key IR Absorptions for Propyl Phenylacetate

Wavenumber (cm⁻¹) Intensity Assignment

~3030 Medium Aromatic C-H Stretch

~2970 Strong Aliphatic C-H Stretch

~1735 Strong C=O Ester Stretch

~1250 Strong C-O Ester Stretch

~1150 Strong C-O Ester Stretch

~700-750 Strong
Aromatic C-H Bend

(monosubstituted)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1585323?utm_src=pdf-body
https://www.benchchem.com/product/b1585323?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of propyl phenylacetate results in a

characteristic fragmentation pattern that can be used for its identification.

Table 5: Major Mass Fragments for Propyl Phenylacetate

m/z Relative Intensity Proposed Fragment

178 Low [M]⁺ (Molecular Ion)

91 High
[C₇H₇]⁺ (Tropylium ion, base

peak)

43 Moderate [C₃H₇]⁺ (Propyl cation)

65 Low [C₅H₅]⁺

Safety and Toxicology
Propyl phenylacetate is generally recognized as safe (GRAS) for its use as a flavoring agent

in food.[1] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that

there is "no safety concern at current levels of intake when used as a flavouring agent".[1]

While a specific oral LD₅₀ for propyl phenylacetate is not readily available, data from

analogous compounds suggest low acute toxicity.

Table 6: Acute Toxicity Data for Related Phenylacetate Esters

Compound Route Species LD₅₀ Value Reference

Methyl

Phenylacetate
Oral Rat 2500 mg/kg [2]

Phenyl Acetate Dermal Rabbit 8616 mg/kg [3]

Standard laboratory safety precautions, including the use of personal protective equipment

(gloves, safety glasses), should be observed when handling propyl phenylacetate.
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Applications
The primary application of propyl phenylacetate is in the flavor and fragrance industry. Its

sweet, honey-like aroma makes it a desirable ingredient in:

Perfumery: Used in floral and fruity fragrance compositions.

Food and Beverages: Employed as a flavoring agent to impart honey, apricot, and other

fruity notes.

Cosmetics: Incorporated into various personal care products for its pleasant scent.

In the context of drug development and research, propyl phenylacetate can serve as a

starting material or intermediate in the synthesis of more complex molecules. Its ester

functionality allows for a variety of chemical transformations.

Conclusion
Propyl phenylacetate is a well-characterized aromatic ester with significant applications in the

flavor and fragrance sectors. Its chemical properties, spectroscopic profile, and synthesis are

well-established, providing a solid foundation for its use in both industrial and research settings.

The low toxicity profile further enhances its utility and acceptance in consumer products. This

guide provides the core technical information required by researchers and professionals

working with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Propyl Phenylacetate: A Comprehensive Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585323#propyl-phenylacetate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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